2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
Overview
Description
2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is a biochemical used for proteomics research . It has a molecular formula of C8H6F3NO3 and a molecular weight of 221.13 .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene consists of a benzene ring substituted with a methoxy group (OCH3), a nitro group (NO2), and a trifluoromethyl group (CF3) .Physical And Chemical Properties Analysis
2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is a solid at room temperature . Its exact melting and boiling points are not provided in the search results.Scientific Research Applications
Synthesis of Pharmaceutical Compounds
This compound serves as a precursor in the synthesis of various pharmaceuticals. Its trifluoromethyl group is particularly valuable in medicinal chemistry due to its lipophilic nature, which can improve the pharmacokinetic properties of drugs .
Material Science
In material science, the nitro group of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene can undergo further chemical transformations, leading to the development of novel materials with potential applications in electronics and nanotechnology .
Agrochemical Research
The compound’s structural motifs are found in certain agrochemicals. Research into its derivatives could lead to the development of new pesticides or herbicides with improved efficacy and reduced environmental impact .
Organic Synthesis
It is used in organic synthesis, particularly in reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, which are fundamental in creating complex organic molecules .
Analytical Chemistry
As a standard in analytical chemistry, this compound can help in the calibration of instruments and the development of analytical methods for detecting similar organic compounds .
Catalyst Development
The compound can be used in the development of catalysts for chemical reactions, particularly those involving the transfer of nitro groups or the introduction of trifluoromethyl groups into other molecules .
Environmental Science
In environmental science, studying the breakdown products of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene can provide insights into the environmental fate of similar compounds and help in assessing their potential impact .
Organometallic Chemistry
The compound can be involved in the creation of organometallic frameworks, which are crucial in various catalytic processes and the development of new synthetic methodologies .
Safety and Hazards
2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, suggesting that it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Future Directions
Mechanism of Action
Target of Action
It is known that the compound can interact with various biochemical entities due to its functional groups .
Mode of Action
The mode of action of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene involves several chemical reactions. For instance, oxidation reactions could lead to the conversion of the trifluoromethyl group to a carbonyl group . Furthermore, the compound can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The compound’s ability to undergo oxidation and other reactions suggests that it may influence a variety of biochemical processes .
properties
IUPAC Name |
2-methoxy-4-nitro-1-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7-4-5(12(13)14)2-3-6(7)8(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEARCRKLPPYAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590840 | |
Record name | 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-nitro-1-(trifluoromethyl)benzene | |
CAS RN |
453560-74-2 | |
Record name | 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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